

Application Note: Quantification of Dumorelin in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Dumorelin*

Cat. No.: *B1628477*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dumorelin, a synthetic analog of growth hormone-releasing hormone (GHRH), is a potent secretagogue of growth hormone. Accurate quantification of **Dumorelin** in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note presents a detailed protocol for the sensitive and selective quantification of **Dumorelin** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection.

Experimental Protocols

Materials and Reagents

- **Dumorelin** reference standard
- Stable isotope-labeled **Dumorelin** (**Dumorelin**-d5) as an internal standard (IS)
- Human plasma (K2-EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

- Liquid chromatograph (e.g., Shimadzu, Waters)
- Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
- Nitrogen generator

Sample Preparation: Solid-Phase Extraction (SPE)

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution (**Dumorelin**-d5, 100 ng/mL in 50% methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute **Dumorelin** and the internal standard with 1 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min

- Injection Volume: 5 μ L
- Gradient Program:

Time (min)	%B
0.0	5
0.5	5
3.0	95
4.0	95
4.1	5
5.0	5

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 30 psi
- Collision Gas: 8 psi
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dumorelin	578.3	465.2	25
Dumorelin-d5	583.3	470.2	25

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 100 ng/mL.

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)
0.1	0.012
0.5	0.058
1.0	0.115
5.0	0.592
10.0	1.180
50.0	5.950
100.0	11.920
Correlation Coefficient (r^2)	0.998

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.1	8.5	105.2	9.8	103.5
Low	0.3	6.2	98.7	7.5	101.2
Mid	30.0	4.8	102.1	5.9	99.8
High	80.0	3.5	97.9	4.2	100.5

Visualizations

Experimental Workflow

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